What are the physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid?
What are the physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid?
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Introduction
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, also known by its IUPAC name 2-(4-amino-2-nitroanilino)benzoic acid, is an organic compound characterized by a complex molecular structure incorporating amino, nitro, and carboxylic acid functional groups.[1] Historically, this molecule has found application as a direct hair dyeing agent, valued for its ability to impart color.[2][3][4][5] However, its use in cosmetic products within the European Union has been prohibited since June 2022.[3][6]
For researchers in medicinal chemistry and materials science, a thorough understanding of this compound's physicochemical properties is paramount. These properties—including solubility, acidity (pKa), and lipophilicity (LogP)—govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide provides a detailed examination of these core characteristics, supported by field-proven experimental protocols for their determination, to empower scientists in their research and development endeavors.
Molecular Structure and Chemical Identifiers
The structural arrangement of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid features a diphenylamine core, where two phenyl rings are linked by a secondary amine. One ring is substituted with a carboxylic acid group, while the other is substituted with both an amino group and a nitro group. This intricate substitution pattern is the primary determinant of its chemical behavior.
Table 1: Chemical Identity and Nomenclature
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |
| CAS Number | 117907-43-4 | [1][7][8] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][7][9] |
| Molecular Weight | 273.24 g/mol | [1][9] |
| InChI Key | YESOPQNVGIQNEV-UHFFFAOYSA-N | [7] |
| Common Synonyms | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid; Benzoic acid, 2-[(4-amino-2-nitrophenyl)amino]- | [1][7] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound provide a quantitative foundation for predicting its interactions and suitability for various applications. The data for 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid are largely derived from predictive models and estimations, underscoring the need for empirical validation in a laboratory setting.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Implication for Research & Development |
| Boiling Point | 498.2 ± 40.0 °C (Predicted)[9] | Indicates low volatility and high thermal stability. |
| Density | 1.500 ± 0.06 g/cm³ (Predicted)[9] | Standard property for formulation and process calculations. |
| Water Solubility | 38.5 mg/L at 25 °C (Estimated)[2] | Very low aqueous solubility; suggests challenges in developing aqueous formulations. |
| pKa | 3.62 ± 0.36 (Predicted)[9] | The molecule is a weak acid, primarily due to the carboxylic acid group. This value is critical for predicting ionization state, solubility at different pH values, and designing salt-formulation strategies. |
| LogP (Octanol-Water Partition Coefficient) | 3.9 (XLogP3)[1] | High lipophilicity suggests good permeability across lipid membranes but may also indicate potential for poor aqueous solubility and high protein binding. |
In-Depth Analysis of Key Properties
Solubility Profile
The estimated water solubility of 38.5 mg/L classifies 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid as "very slightly soluble."[2] This is a direct consequence of its molecular structure. The large, predominantly hydrophobic diphenylamine backbone significantly outweighs the hydrophilic contributions of the polar functional groups.
However, the presence of both an acidic (carboxylic acid) and a basic (amino) group makes its solubility highly dependent on pH.
-
In acidic solutions (e.g., 5% HCl): The primary amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionization is expected to increase the compound's solubility in aqueous acidic media.
-
In alkaline solutions (e.g., 5% NaOH): The carboxylic acid group (-COOH) will be deprotonated to form a carboxylate salt (-COO⁻). This conversion into a salt form will markedly enhance its solubility in aqueous basic media. Because the predicted pKa is ~3.62, the compound will also be soluble in a weak base like 5% sodium bicarbonate (NaHCO₃), which is sufficient to deprotonate a relatively strong organic acid.[9]
This amphoteric nature is a key consideration in designing extraction, purification, and formulation protocols.
Acidity (pKa)
The predicted pKa of 3.62 is characteristic of a benzoic acid derivative.[9] This value signifies the pH at which the carboxylic acid group is 50% ionized.
-
At pH < 3.62, the neutral, protonated form (-COOH) predominates.
-
At pH > 3.62, the ionized, deprotonated form (-COO⁻) becomes the major species.
Causality in Drug Development: The pKa is a cornerstone parameter in pharmacology. It directly influences the dissolution rate of a solid form, the absorption profile across biological membranes (like the gastrointestinal tract), and the compound's distribution in tissues. For instance, a compound with this pKa would be largely in its less soluble, neutral form in the acidic environment of the stomach (pH 1.5-3.5) but would transition to its more soluble, ionized form in the intestine (pH 6.0-7.5).
Experimental Determination of Physicochemical Properties
To move from prediction to empirical fact, standardized laboratory procedures are essential. The following sections detail robust protocols for determining solubility and pKa.
Protocol 1: Qualitative Solubility Determination
This protocol provides a systematic workflow to characterize the solubility profile of the compound, leveraging its acid-base properties. The choice of solvents is designed to probe the functional groups present.[10][11][12]
Methodology:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely.
-
5% NaOH Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Agitate and observe. Rationale: A strong base is used to test for acidic functional groups. Dissolution indicates the formation of a water-soluble sodium salt.
-
5% NaHCO₃ Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Agitate and observe. Rationale: Sodium bicarbonate is a weak base. Dissolution here specifically points to a strongly acidic functional group, such as a carboxylic acid, as opposed to a weakly acidic phenol.
-
5% HCl Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Agitate and observe. Rationale: An acidic solution is used to test for basic functional groups. Dissolution indicates the formation of a water-soluble ammonium salt from the amine group.
-
Organic Solvent (e.g., Ethanol): Test solubility in a common organic solvent like ethanol to assess its general solubility in less polar media.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.[13][14][15]
Principle: The pKa is determined from the titration curve by identifying the half-equivalence point—the point at which half of the acid has been neutralized. According to the Henderson-Hasselbalch equation, at this specific point, pH = pKa.[13]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since this compound is poorly soluble in water, a co-solvent like methanol or ethanol may be required before adding water to make up the final volume. The final concentration should be around 1-10 mM.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination:
-
Identify the equivalence point, which is the point of steepest inflection on the curve.
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH value at the half-equivalence point is the experimental pKa of the compound.
-
-
Validation: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]
Anticipated Spectroscopic Characteristics
Infrared (IR) Spectroscopy
An IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. A secondary amine N-H stretch may also be visible around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex due to the two substituted aromatic rings.
-
Aromatic Protons: Multiple signals between 6.5 and 8.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Amine Protons (-NH₂ and -NH-): Broad signals whose chemical shifts are concentration and solvent dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range.
-
Aromatic Carbons: Multiple signals between 110 and 150 ppm.
-
Conclusion
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a molecule with distinct physicochemical properties defined by its multifunctional structure. Its high lipophilicity, very low intrinsic water solubility, and pH-dependent solubility profile present both challenges and opportunities for its application in research. The predicted pKa of ~3.62 is a critical parameter that governs its behavior in acidic and basic environments. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the generation of reliable and accurate data essential for advancing scientific inquiry in drug development and chemical synthesis.
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